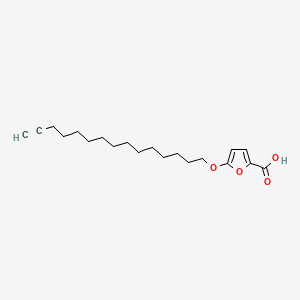
5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid: is a versatile compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a furan ring substituted with a pentadec-14-yn-1-yloxy group and a carboxylic acid functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in organic synthesis, drug discovery, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pentadec-14-yn-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alkenyl or alkyl-substituted furans .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug development.
Industry: In material science, this compound is used in the design of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and alkyne group can participate in various biochemical reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical in biomass conversion.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness: 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid stands out due to its long alkyne chain, which imparts unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of novel materials or bioactive compounds.
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-pentadec-14-ynoxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-19-16-15-18(24-19)20(21)22/h1,15-16H,3-14,17H2,(H,21,22) |
Clé InChI |
ZNFMZDACXMKENV-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















